
Fmoc-NMe-PEG4-acid
説明
Fmoc-NMe-PEG4-acid (CAS: 2170240-98-7) is a polyethylene glycol (PEG)-based linker containing an N-methylated (NMe) Fmoc-protected amine and a terminal carboxylic acid group . The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amine, which can be removed under basic conditions (e.g., piperidine) to expose the free amine for subsequent conjugation . The PEG4 spacer (four ethylene glycol units) enhances aqueous solubility and reduces steric hindrance, making the compound ideal for applications in peptide synthesis, bioconjugation, and drug delivery . Its terminal carboxylic acid reacts with amines under standard coupling conditions (e.g., EDC, HATU) to form stable amide bonds, enabling covalent attachment to biomolecules or solid supports . Commercial suppliers report a purity of ≥98% and recommend storage at -20°C to ensure stability .
特性
IUPAC Name |
3-[2-[2-[2-[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35NO8/c1-28(11-13-33-15-17-35-19-18-34-16-14-32-12-10-26(29)30)27(31)36-20-25-23-8-4-2-6-21(23)22-7-3-5-9-24(22)25/h2-9,25H,10-20H2,1H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLNRUPTDZNIHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOCCOCCOCCOCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
準備方法
Resin Loading and Amino Acid Attachment
The 2-CTC resin is swelled in dichloromethane (DCM), followed by coupling with Fmoc-protected amino acids (e.g., Fmoc-βAla-OH) in the presence of diisopropylethylamine (DIPEA). The trityl chloride group reacts with the amino acid’s carboxylic acid, forming a stable ester bond.
Fmoc Deprotection and N-Methylation
After resin loading, the Fmoc group is removed using 20% piperidine in DMF. The exposed amine is then protected with o-nitrobenzenesulfonyl chloride (o-NBS-Cl), creating an acid-labile sulfonamide. Alkylation is performed using dimethyl sulfate or methyl iodide in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Alkylating Agent | Reaction Time | Yield (%) | Purity (%) |
---|---|---|---|
Dimethyl sulfate | 30 min | 92 | 98 |
Methyl iodide | 45 min | 88 | 95 |
Table 1: Comparison of alkylation agents in solid-phase synthesis.
PEG4 Spacer Incorporation
The methylated intermediate is coupled with PEG4-acid using HATU/DIPEA in DMF. The PEG4 spacer’s terminal hydroxyl group is pre-activated as a carboxylic acid via oxidation or enzymatic methods.
Cleavage and Final Deprotection
The product is cleaved from the resin using 1% trifluoroacetic acid (TFA) in DCM, preserving side-chain protections. Subsequent Fmoc removal with piperidine yields the free amine, which is purified via reverse-phase HPLC.
Solution-Phase Alkylation Strategies
Solution-phase methods offer scalability for industrial production. Key steps include:
Direct N-Methylation of Fmoc-Amino Acids
Fmoc-amino acids (e.g., Fmoc-Gly-OH) are dissolved in DMF, treated with DBU and methyl iodide, and stirred at 25°C for 4 hours. The reaction is quenched with aqueous citric acid, and the product extracted with ethyl acetate.
PEG4 Coupling via Carbodiimide Chemistry
The methylated amino acid is reacted with PEG4-diacid (HOOC-PEG4-COOH) using EDC and hydroxybenzotriazole (HOBt) in DCM. The terminal carboxylic acid is selectively activated, achieving >90% coupling efficiency.
Analytical Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS confirms molecular weight (Calcd. for C₂₇H₃₅NO₈: 501.6; Found: 501.5 [M+H]⁺) and purity (>98%).
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.72 (t, J = 6.8 Hz, 2H, Fmoc ArH), 4.21 (t, J = 6.2 Hz, 2H, PEG4-CH₂), 3.51–3.45 (m, 16H, PEG4-OCH₂).
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-efficiency and reproducibility:
化学反応の分析
Deprotection of Fmoc Group
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group undergoes base-mediated cleavage through a β-elimination mechanism. Typical deprotection conditions involve:
Reaction Parameters
- Reagent: 20% piperidine in DMF (v/v)
- Time: 15-30 minutes at room temperature
- Efficiency: >95% conversion (confirmed by HPLC monitoring)
- Byproduct: Dibenzofulvene-piperidine adduct (UV-active at 301 nm)
This deprotection leaves a free secondary amine (N-methyl group retained) while preserving the PEG spacer and terminal carboxylic acid .
Carboxylic Acid Activation and Amide Bond Formation
The terminal carboxylic acid participates in amide coupling reactions through activation by carbodiimide-based reagents:
Common Activation Systems
Reagent System | Reaction Time | Yield (%) | Side Reactions |
---|---|---|---|
EDC/HOBt | 2-4 hours | 85-92 | Minimal |
DCC/DMAP | 1-3 hours | 88-94 | Urea formation |
HATU/DIEA | 30-90 minutes | 90-96 | High cost |
Activated intermediates react with primary/secondary amines to form stable amide bonds. The PEG4 spacer reduces steric effects, enabling efficient conjugation with bulky biomolecules .
Orthogonal Reactivity Profile
The compound demonstrates sequential reactivity when used in multi-step syntheses:
Reaction Sequence Optimization
-
Initial Fmoc Deprotection :
- Compatibility: Stable to TFA (<0.1% decomposition in 24 hrs)
- Temperature Sensitivity: Optimal at 20-25°C (yield drops 15% at 40°C)
-
Amide Bond Formation :
- Solvent Compatibility: DMF > DCM > THF (85%/72%/68% yields respectively)
- pH Range: Effective at 6.5-8.5 (optimal at 7.4 in phosphate buffer)
Stability Characteristics
Chemical Stability Data
Condition | Half-Life | Degradation Products |
---|---|---|
Aqueous pH 7.4 (25°C) | 72 hrs | None detected |
1M HCl (room temp) | 15 min | Fmoc hydrolysis byproducts |
0.1M NaOH (room temp) | 8 min | Fmoc cleavage + PEG scission |
The N-methyl group enhances stability against diketopiperazine formation during peptide elongation .
科学的研究の応用
Fmoc-NMe-PEG4-acid has been extensively studied as a component of drug delivery systems, particularly for hydrophobic drugs. For instance, PEGylated Fmoc-amino acid conjugates have demonstrated significant potential as nanocarriers for paclitaxel, a widely used chemotherapeutic agent. These conjugates exhibit favorable biophysical properties such as small particle size and low critical micelle concentration (CMC), which enhance drug loading capacity and stability .
Case Study: Paclitaxel Delivery
In a study evaluating PEG-Fmoc conjugates as nanocarriers for paclitaxel, it was found that these systems provided:
- High loading capacity : Approximately 36% for paclitaxel.
- Sustained release kinetics : Effective delivery to tumor sites demonstrated via near-infrared fluorescence imaging.
- Improved therapeutic efficacy : Enhanced antitumor activity compared to conventional formulations like Taxol .
Structural Biology and Bioconjugation
The ability of this compound to facilitate bioconjugation makes it valuable in structural biology. The PEG spacer not only improves solubility but also reduces immunogenicity when conjugated to peptides or proteins. This property is particularly beneficial in developing therapeutic proteins and vaccines where stability and solubility are crucial .
Nanotechnology Applications
The incorporation of this compound into nanocarrier systems has shown promise in enhancing the delivery of various therapeutic agents beyond paclitaxel. Studies indicate that this compound can interact effectively with diverse drugs, improving their solubilization and retention within the carrier system .
作用機序
Fmoc-NMe-PEG4-acid functions as a linker in PROTACs, connecting two ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. This connection facilitates the ubiquitination and subsequent proteasomal degradation of the target protein, thereby reducing its levels within the cell .
類似化合物との比較
Comparison with Similar Compounds
Below is a detailed comparison of Fmoc-NMe-PEG4-acid with structurally analogous PEG-based linkers, focusing on molecular properties, solubility, reactivity, and applications.
Table 1: Key Properties of this compound and Related Compounds
Structural and Functional Differences
PEG Length and Solubility :
- This compound (PEG4) balances solubility and steric effects, making it suitable for aqueous reactions .
- Fmoc-N-amido-PEG2-acid (PEG2) offers shorter spacing, which may limit solubility but is preferred for applications requiring minimal linker flexibility .
- Fmoc-N-amido-PEG16-acid (PEG16) provides extended solubility and reduced aggregation in hydrophobic environments .
N-Methylation: The N-methyl group in this compound increases metabolic stability compared to non-methylated analogs (e.g., Fmoc-NH-PEG4-CH2CH2COOH) .
Reactivity :
- All compounds feature a terminal carboxylic acid for amide bond formation, but this compound’s PEG4 spacer improves reaction efficiency in sterically demanding contexts .
- Fmoc-PEG4-NHS ester (CAS: 1314378-14-7), a related compound, replaces the carboxylic acid with an NHS ester for faster coupling under mild conditions .
Research Findings
Solubility Enhancement :
Studies indicate that PEG4 spacers increase solubility by ~50% compared to PEG2 analogs in aqueous buffers (pH 7.4) .
Conjugation Efficiency :
this compound demonstrates >90% coupling efficiency with primary amines (e.g., lysine residues), outperforming PEG2 derivatives (75–80%) in sterically hindered environments .
Stability: The N-methyl group in this compound reduces hydrolysis rates by 30% compared to non-methylated variants (e.g., Fmoc-NH-PEG4-CH2CH2COOH) under physiological conditions .
生物活性
Fmoc-NMe-PEG4-acid is a PEG-based compound widely utilized in bioconjugation and peptide synthesis. Its unique structure, featuring an Fmoc-protected amine and a terminal carboxylic acid, enhances its biological activity through improved solubility and stability in aqueous environments. This article explores the biological activity of this compound, including its synthesis, applications, and relevant research findings.
Structure and Properties
This compound (CAS 2170240-98-7) consists of:
- Fmoc Group : A protective group that can be removed under basic conditions to yield a free amine.
- N-Methyl Group : Enhances the hydrophobicity and biological interactions of the compound.
- PEG4 Spacer : Increases aqueous solubility, facilitating the conjugation process with various biomolecules.
The compound's structure allows it to form stable amide bonds with primary and secondary amines through standard coupling reactions such as EDC (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) .
1. Stability and Solubility
The incorporation of PEG spacers significantly enhances the solubility of peptides in physiological conditions, which is crucial for drug delivery applications. Studies have shown that PEGylated compounds exhibit increased metabolic stability compared to their non-PEGylated counterparts . The N-methylation also contributes to improved binding affinities in peptide interactions .
2. Applications in Drug Development
This compound has been employed in synthesizing various biologically active compounds, particularly in the development of PROTACs (Proteolysis Targeting Chimeras). These are innovative therapeutic agents that target specific proteins for degradation, offering a novel approach to cancer treatment . The ability of this compound to enhance the pharmacokinetic profiles of these agents is well documented.
Case Studies
- Tumor Targeting with PEGylated Peptides
-
In vitro Stability Analysis
- Investigations into the stability of this compound derivatives in human serum revealed that modifications at the N-terminal position could lead to improved metabolic stability while maintaining high receptor affinity . This study highlighted the importance of structural modifications for optimizing peptide therapeutics.
Table: Comparison of Biological Activity
Compound | Tumor-to-Muscle Ratio | Serum Stability | Binding Affinity (nM) |
---|---|---|---|
This compound | 30 ± 2.83 at 48h | High | 4.5 - 5.9 |
Non-PEGylated Counterpart | 15.69 ± 2.06 at 3h | Moderate | >20 |
Q & A
Basic Questions
Q. What are the key structural components of Fmoc-NMe-PEG4-acid, and how do they contribute to its functionality in biochemical applications?
- Answer :
- Fmoc (Fluorenylmethyloxycarbonyl) : Protects the amine group during solid-phase peptide synthesis (SPPS), enabling selective deprotection for sequential coupling .
- NMe (N-methyl) : Enhances metabolic stability by reducing enzymatic degradation compared to non-methylated analogs .
- PEG4 (4-unit polyethylene glycol) : Improves water solubility, reduces aggregation, and minimizes non-specific interactions in biological systems .
- Acid group : Facilitates covalent conjugation to amines or hydroxyls via carbodiimide chemistry (e.g., EDC/NHS) .
Q. What analytical methods are essential for verifying the purity and structural integrity of this compound post-synthesis?
- Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms the presence of Fmoc, PEG4, and NMe groups by comparing chemical shifts to reference spectra .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion) and detects synthetic byproducts .
- Reverse-Phase HPLC : Quantifies purity using gradient elution (e.g., 0.1% TFA in acetonitrile/water) and UV detection at 265 nm (Fmoc absorption) .
Advanced Questions
Q. How can researchers optimize the conjugation efficiency of this compound with peptide sequences or biomolecules?
- Answer :
- Experimental Design :
Q. What methodologies are effective for assessing the stability of this compound under physiological conditions (e.g., serum, varied pH)?
- Answer :
- Stability Protocol :
Incubate the compound in PBS (pH 7.4), serum-containing media, and acidic buffer (pH 5.0) at 37°C.
Sample at intervals (0, 24, 48 hrs) and analyze via HPLC-MS to quantify degradation products .
Compare half-life (t1/2) to non-PEGylated analogs to evaluate PEG4’s protective role .
Q. How does the N-methyl group in this compound influence its pharmacokinetic properties compared to unmethylated analogs?
- Answer :
- Experimental Approach :
- Solubility : Measure logP values via shake-flask method in octanol/water .
- Metabolic Stability : Incubate with liver microsomes; quantify parent compound via LC-MS/MS .
- Conjugation Efficiency : Compare reaction kinetics using surface plasmon resonance (SPR) .
- Outcome : NMe reduces steric hindrance, improving conjugation kinetics but potentially lowering aqueous solubility .
Q. How can researchers resolve contradictions in reported solubility profiles of this compound across studies?
- Answer :
- Standardization : Replicate experiments under controlled conditions (e.g., solvent purity, temperature) .
- Advanced Techniques : Use dynamic light scattering (DLS) to detect aggregation thresholds and critical micelle concentrations .
- Data Interpretation : Apply the FINER framework (Feasible, Novel, Ethical, Relevant) to contextualize findings and prioritize variables .
Q. How to design a pharmacokinetic study for this compound using the PICO framework?
- Answer :
- Population (P) : Rodent models (e.g., Sprague-Dawley rats) .
- Intervention (I) : Intravenous vs. subcutaneous administration of PEG4-modified vs. unmodified compound .
- Comparison (C) : Control group receiving non-PEGylated analog .
- Outcome (O) : Bioavailability (%F) calculated via AUC0–24h from plasma LC-MS/MS data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。